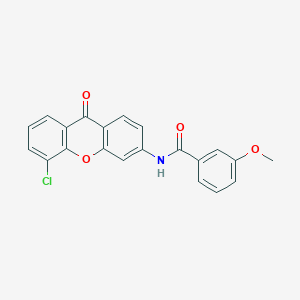

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

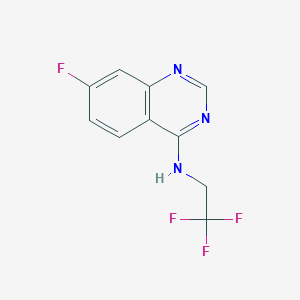

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide, also known as XTT, is a fluorescent dye commonly used in biological assays to measure cell viability and proliferation. XTT is a water-soluble compound that is reduced by mitochondrial dehydrogenases in viable cells to form a water-soluble formazan product, which can be quantified by spectrophotometry.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

One significant application of related compounds is in synthetic chemistry, where they serve as key intermediates in catalytic processes. For instance, Rh(III)-catalyzed oxidative olefination uses an oxidizing directing group, demonstrating a mild, practical, and high-yielding process with N-methoxybenzamides, showcasing the versatility of similar compounds in selective synthesis processes (Rakshit et al., 2011). Similarly, Rhodium(III)-catalyzed chemodivergent annulations highlight the role of these compounds in C-H activation, pointing to their utility in creating complex molecular structures through selective reactions (Youwei Xu et al., 2018).

Structural Analysis and Configuration

The absolute configuration and structural details of related compounds have been extensively studied. For example, the structure and absolute configuration of some 5-chloro-2-methoxy-N-phenylbenzamide derivatives were elucidated using NMR spectrometry and X-ray crystallography, providing insights into the molecular geometry and potential intermolecular interactions (Galal et al., 2018). Another study focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, further illustrating the importance of structural analysis in understanding the chemical behavior and reactivity of such compounds (Karabulut et al., 2014).

Biological Activities

In the realm of biological activities, derivatives of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide have been explored for their potential pharmacological properties. For instance, a study on the synthesis and antimicrobial screening of derivatives incorporating the thiazole ring highlighted their promising therapeutic intervention against bacterial and fungal infections (Desai et al., 2013). Additionally, the bactericidal activity of certain benzamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA) showcases the potential of these compounds in addressing antibiotic resistance (Zadrazilova et al., 2015).

Propiedades

IUPAC Name |

N-(5-chloro-9-oxoxanthen-3-yl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClNO4/c1-26-14-5-2-4-12(10-14)21(25)23-13-8-9-15-18(11-13)27-20-16(19(15)24)6-3-7-17(20)22/h2-11H,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYLVYSDLMVPRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-cyano-6-hydroxy-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyridin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2375047.png)

![Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2375048.png)

![[2-(4-Butylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2375052.png)

![N-(4-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2375055.png)

![3-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2375057.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2375063.png)

![1-methyl-4-[methyl(pyridin-3-ylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2375067.png)

![N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)